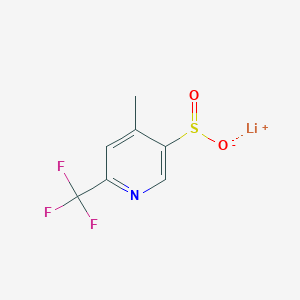

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate

Description

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate is a lithium salt of a substituted pyridine sulfinate anion. The compound features a pyridine ring substituted at the 3-position with a sulfinate group (SO₂⁻), at the 4-position with a methyl group (CH₃), and at the 6-position with a trifluoromethyl group (CF₃). The lithium counterion balances the charge of the sulfinate moiety.

Properties

IUPAC Name |

lithium;4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S.Li/c1-4-2-6(7(8,9)10)11-3-5(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMSYOWGFMAXDT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC=C1S(=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, especially for its ability to modulate biological pathways.

Mechanism of Action

The mechanism of action of Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pyridine ring plays a crucial role in the compound’s ability to interact with biological molecules, influencing various pathways and cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is structurally analogous to other pyridine-based sulfinate salts, differing primarily in substituent groups. Key comparisons include:

Lithium(1+)ion4-methoxy-6-methylpyridine-3-sulfinate (C₇H₁₀LiNO₃S)

- Substituents : 4-methoxy (OCH₃), 6-methyl (CH₃), and 3-sulfinate (SO₂⁻).

- Functional Groups : Methoxy (electron-donating) and sulfinate.

- Molar Mass : 195.16 g/mol .

Target Compound: Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate

- Substituents : 4-methyl (CH₃), 6-trifluoromethyl (CF₃), and 3-sulfinate (SO₂⁻).

- Functional Groups : Trifluoromethyl (electron-withdrawing) and sulfinate.

- Theoretical Molar Mass: ~231.07 g/mol (calculated based on C₇H₅F₃LiNO₂S).

Analysis of Physicochemical Properties

A comparative analysis of key properties is summarized below:

Discussion on Reactivity and Functional Implications

- In contrast, the methoxy group in the analog donates electrons, increasing ring electron density and reactivity in electrophilic substitutions .

- Coordination Chemistry : The sulfinate group may act as a ligand in coordination complexes. The CF₃ substituent could influence metal-binding affinity compared to methoxy-containing analogs.

- Applications : Pyridine sulfinates are explored as electrolytes in lithium-ion batteries or precursors in organic synthesis. The CF₃ group’s hydrophobicity and stability may make the target compound suitable for high-performance electrolytes, whereas methoxy analogs might favor solubility in less demanding conditions.

Biological Activity

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Chemical Formula: CHFNOS.Li

IUPAC Name: lithium;4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate

The compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group, as well as a sulfinate moiety. These structural characteristics enhance its lipophilicity and metabolic stability, which are crucial for its biological interactions.

This compound exerts its biological effects through several mechanisms:

- Enzyme Modulation: The compound interacts with various enzymes, potentially inhibiting or activating their activity.

- Receptor Binding: Its structural features allow it to bind to specific receptors, influencing signaling pathways.

- Formation of Stable Complexes: The trifluoromethyl and sulfinate groups facilitate the formation of stable complexes with biomolecules, modulating biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties:

- Studies have shown that the compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

-

Anticancer Potential:

- Preliminary research suggests that this compound may induce apoptosis in cancer cells. It appears to affect key regulatory proteins involved in cell cycle progression and apoptosis, such as Bcl-2 and caspases .

-

Neuroprotective Effects:

- There is ongoing investigation into its neuroprotective properties, particularly in models of neurodegenerative diseases. The modulation of lithium levels in neuronal environments may contribute to its protective effects against oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Potential protective effects in neurodegeneration |

Case Study: Anticancer Activity

A study conducted on HepG2 liver cancer cells demonstrated that this compound effectively induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 50 µM, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.